

Application Notes & Protocols: 3,4-Diiodo-5-methyl-1H-pyrazole in Agrochemical Synthesis

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Compound of Interest

Compound Name: 3,4-Diiodo-5-methyl-1h-pyrazole

Cat. No.: B2547346

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I. Introduction: The Strategic Importance of Iodinated Pyrazoles in Agrochemical Innovation

The pyrazole scaffold is a cornerstone in modern agrochemical design, with numerous commercial products across fungicides, insecticides, and herbicides built upon this versatile heterocycle.[1] The introduction of halogen substituents, particularly iodine, onto the pyrazole ring significantly enhances its utility as a synthetic intermediate. The carbon-iodine bond serves as a highly effective reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures with enhanced biological activity.[2]

3,4-Diiodo-5-methyl-1H-pyrazole (CAS No. 6715-87-3) is a key building block in this context. Its di-iodinated structure at the C3 and C4 positions offers dual sites for functionalization, allowing for the regioselective introduction of diverse pharmacophores. This strategic positioning of iodine atoms, which are excellent leaving groups, facilitates participation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[2][3][4] This capability is paramount in the modular synthesis of novel agrochemical candidates.

These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of **3,4-diiodo-5-methyl-1H-pyrazole** as a pivotal intermediate in the discovery and development of next-generation agrochemicals. The protocols outlined herein are designed to be robust and reproducible, providing researchers with the necessary tools to leverage this versatile molecule in their synthetic campaigns.

II. Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of **3,4-diiodo-5-methyl-1H-pyrazole** is essential for its effective use in synthesis.

Property	Value	Source
CAS Number	6715-87-3	[5]
Molecular Formula	C ₄ H ₄ I ₂ N ₂	[5]
Molecular Weight	333.90 g/mol	[5]
Melting Point	178-181 °C	[5]
Boiling Point (Predicted)	374.8 ± 42.0 °C	[5]
Density (Predicted)	2.750 ± 0.06 g/cm ³	[5]
pKa (Predicted)	10.75 ± 0.50	[5]
Storage	Under inert gas (Nitrogen or Argon) at 2–8 °C	[5]

Spectroscopic Characterization:

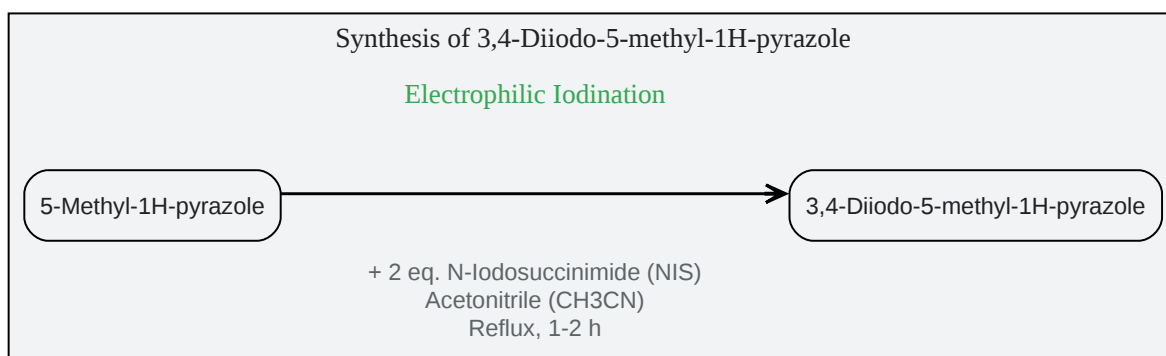
- ¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-H proton (which may be broad and exchangeable with D₂O), and a singlet for the methyl protons at the C5 position. The precise chemical shift of the N-H proton can vary depending on the solvent and concentration.
- ¹³C NMR: The carbon spectrum provides key information about the pyrazole core. The carbon atoms attached to iodine (C3 and C4) will exhibit characteristic upfield shifts due to the heavy atom effect.[2] The methyl carbon at C5 will resonate in the typical aliphatic region.
- IR Spectroscopy: The infrared spectrum will show characteristic bands for N-H stretching, C-H stretching of the methyl group, and C=C and C=N stretching vibrations within the pyrazole ring.

- **Mass Spectrometry:** The mass spectrum will show a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing two iodine atoms.

III. Synthesis Protocol: Electrophilic Iodination of 5-Methyl-1H-pyrazole

The synthesis of **3,4-diiodo-5-methyl-1H-pyrazole** can be achieved through the direct electrophilic iodination of the readily available starting material, 5-methyl-1H-pyrazole. This method is advantageous due to its straightforward nature and the use of common laboratory reagents.

Reaction Scheme:



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A straightforward electrophilic iodination pathway.

Materials:

- 5-Methyl-1H-pyrazole
- N-Iodosuccinimide (NIS)
- Acetonitrile (anhydrous)

- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Hexanes
- Ethyl acetate
- Silica gel for column chromatography

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Melting point apparatus
- NMR spectrometer, IR spectrometer, Mass spectrometer

Procedure:

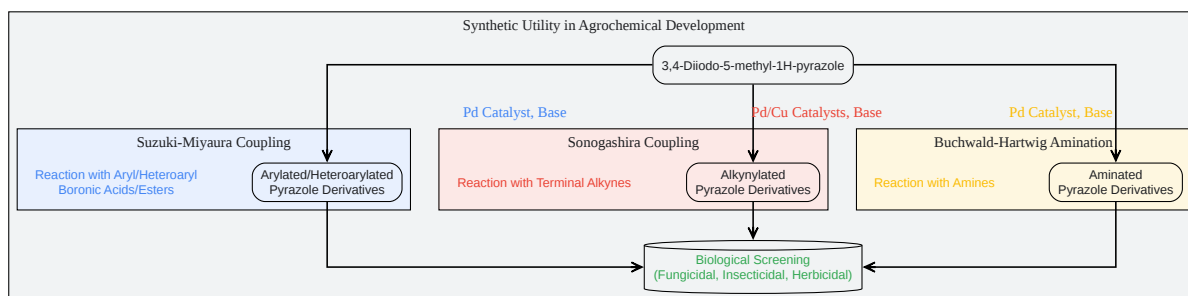
- Reaction Setup: To a solution of 5-methyl-1H-pyrazole (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask, add N-iodosuccinimide (2.2 eq.).

- **Reaction:** Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford **3,4-diiodo-5-methyl-1H-pyrazole** as a solid.
- **Characterization:** Characterize the purified product by melting point, ^1H NMR, ^{13}C NMR, IR, and mass spectrometry to confirm its identity and purity.

IV. Application in Agrochemical Synthesis: A Gateway to Novel Active Ingredients

The true value of **3,4-diiodo-5-methyl-1H-pyrazole** lies in its potential as a versatile intermediate for the synthesis of a wide array of agrochemical candidates. The two iodine substituents can be sequentially or simultaneously replaced through various cross-coupling reactions, allowing for the construction of highly functionalized pyrazole derivatives.

Workflow for Agrochemical Candidate Synthesis:



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Diverse synthetic pathways from the title compound.

Protocol for a Representative Suzuki-Miyaura Cross-Coupling Reaction:

This protocol describes a general procedure for the mono-arylation of **3,4-diiodo-5-methyl-1H-pyrazole**. The regioselectivity of the reaction can often be controlled by tuning the reaction conditions.

Materials:

- **3,4-Diiodo-5-methyl-1H-pyrazole**
- Aryl or heteroaryl boronic acid or ester (1.1 eq.)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq.)

- Solvent (e.g., 1,4-dioxane, toluene, DMF)
- Water (if using an inorganic base)
- Inert gas (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** To a Schlenk flask or sealed tube, add **3,4-diiodo-5-methyl-1H-pyrazole** (1.0 eq.), the aryl/heteroaryl boronic acid/ester (1.1 eq.), the palladium catalyst (2-5 mol%), and the base (2.0 eq.).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- **Solvent Addition:** Add the degassed solvent (and water if applicable) via syringe.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
- **Work-up and Purification:** Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired arylated pyrazole derivative.

Causality Behind Experimental Choices:

- **Inert Atmosphere:** Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high catalytic activity.
- **Degassed Solvents:** Dissolved oxygen in solvents can also deactivate the catalyst. Degassing the solvents prior to use is a standard practice in cross-coupling reactions.
- **Choice of Base and Solvent:** The choice of base and solvent system is critical for the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle and can influence the reaction rate and yield.

V. Conclusion and Future Outlook

3,4-Diiodo-5-methyl-1H-pyrazole is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its di-iodinated nature provides a platform for the introduction of diverse functionalities through robust and well-established cross-coupling methodologies. The protocols detailed in these application notes offer a solid foundation for researchers to explore the synthetic potential of this intermediate. Future research in this area will likely focus on the development of more selective and efficient methods for the sequential functionalization of the two iodine atoms, further expanding the chemical space accessible from this precursor and accelerating the discovery of new, effective, and sustainable crop protection solutions.

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